N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature23. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated2. However, the exact synthesis process for “N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” is not specified in the available resources.
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the retrieved resources.Chemical Reactions Analysis
The chemical reactions involving “N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” are not specified in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported2. For example, ethyl 6-(5-((2-fluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate was reported to be a yellow solid with a melting point of 189–190 °C2. However, the specific physical and chemical properties of “N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide” are not available in the retrieved resources.Scientific Research Applications
Synthesis and Biological Applications
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide and its derivatives have been explored for various biological applications. For instance, a study by Küçükgüzel et al. (2013) synthesized derivatives of this compound, evaluating their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. They found that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).
Another study conducted by Kanda et al. (2001) focused on the synthesis and structure-activity relationships of N-pyrimidinyl benzenesulfonamides as ETB selective antagonists. They discovered a highly potent ETB selective antagonist with oral bioavailability, contributing valuable insights into the development of such antagonists (Kanda et al., 2001).
Antitumor and Antibacterial Properties
The antitumor and antibacterial properties of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide derivatives have also been investigated. A study by Hafez et al. (2017) synthesized a series of such derivatives and evaluated them for their in vitro activity against various human tumor cell lines and bacterial strains. They found compounds with high activity against liver, colon, and lung cancer cell lines, as well as significant antibacterial activity (Hafez et al., 2017).
Spectroscopic and Molecular Structure Investigation
Mansour and Ghani (2013) conducted a comprehensive study on the structural aspects of a similar sulfonamide compound, focusing on its hydrogen-bond effect, spectroscopic properties, and molecular structure. They utilized various spectroscopic techniques and quantum chemical calculations to investigate the molecule's stability and electronic structures (Mansour & Ghani, 2013).
Anticancer Evaluation
Ghorab et al. (2014) synthesized a series of N-(guanidinyl)benzenesulfonamides bearing pyrazole, pyrimidine, and pyridine moieties and evaluated them for their anticancer activity against the human tumor breast cell line (MCF7). They found that these compounds showed promising activity, suggesting their potential in anticancer treatments (Ghorab et al., 2014).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Future Directions
The future directions for the research and development of this compound are not specified in the available resources.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive analysis, further research and resources would be required.
properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-4-13(5-3-12)27(25,26)23-9-11-24-10-8-22-15(24)14-20-6-1-7-21-14/h1-8,10,23H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGJVPQCCCMNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.